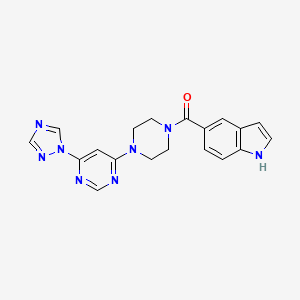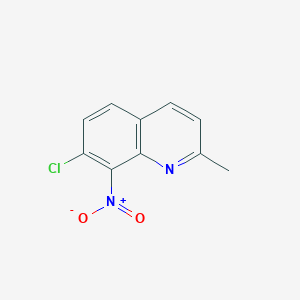
7-氯-2-甲基-8-硝基喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-2-methyl-8-nitroquinoline is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
科学研究应用
7-Chloro-2-methyl-8-nitroquinoline has several scientific research applications, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive compounds with potential antimicrobial, antimalarial, and anticancer activities.
Synthetic Organic Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: It is employed in the development of organic semiconductors and light-emitting materials.
Analytical Chemistry: It is used as a standard reference material in analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
安全和危害
7-Methyl-8-nitroquinoline, a compound similar to 7-Chloro-2-methyl-8-nitroquinoline, is classified as potentially causing skin irritation, serious eye irritation, and is suspected of causing genetic defects . It is recommended to obtain special instructions before use, avoid handling until all safety precautions have been read and understood, and to wear protective gloves/clothing/eye protection/face protection .
未来方向
Quinoline derivatives have gained considerable attention due to their potential for industrial and medicinal applications . They are valuable in drug research and development, particularly due to their interesting pharmaceutical and biological activities . Therefore, the future directions for 7-Chloro-2-methyl-8-nitroquinoline could involve further exploration of its potential biological and pharmaceutical activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-methyl-8-nitroquinoline typically involves the nitration of 7-chloro-2-methylquinoline. This can be achieved through the following steps:
Nitration Reaction: 7-Chloro-2-methylquinoline is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 8-position.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 7-Chloro-2-methyl-8-nitroquinoline.
Industrial Production Methods
Industrial production of 7-Chloro-2-methyl-8-nitroquinoline may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
7-Chloro-2-methyl-8-nitroquinoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base or under microwave irradiation.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products Formed
Reduction: 7-Chloro-2-methyl-8-aminoquinoline.
Substitution: 7-Substituted-2-methyl-8-nitroquinoline derivatives.
Oxidation: 7-Chloro-2-carboxy-8-nitroquinoline.
作用机制
The mechanism of action of 7-Chloro-2-methyl-8-nitroquinoline depends on its specific application. In medicinal chemistry, its bioactivity is often attributed to its ability to interact with biological targets such as enzymes, receptors, and DNA. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The chlorine and methyl groups may enhance the compound’s lipophilicity and membrane permeability, facilitating its interaction with intracellular targets.
相似化合物的比较
Similar Compounds
7-Chloroquinoline: Lacks the methyl and nitro groups, resulting in different chemical reactivity and biological activity.
2-Methylquinoline: Lacks the chlorine and nitro groups, affecting its overall properties and applications.
8-Nitroquinoline:
Uniqueness
7-Chloro-2-methyl-8-nitroquinoline is unique due to the presence of all three functional groups (chlorine, methyl, and nitro), which confer distinct chemical reactivity and a broad range of applications. Its unique structure allows for specific interactions in biological systems and diverse chemical transformations in synthetic organic chemistry.
属性
IUPAC Name |
7-chloro-2-methyl-8-nitroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c1-6-2-3-7-4-5-8(11)10(13(14)15)9(7)12-6/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDPZNLUOSHIRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pentanamide](/img/structure/B2592096.png)
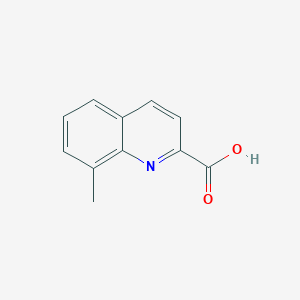
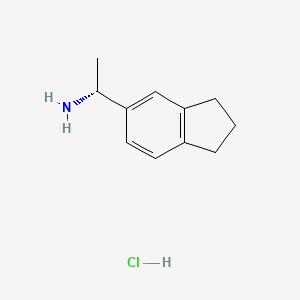
![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2592100.png)
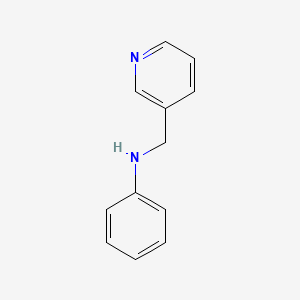
![3-({2-[(2-Methoxyphenyl)carbamoyl]phenyl}carbamoyl)propanoic acid](/img/structure/B2592103.png)
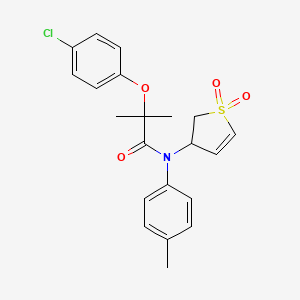
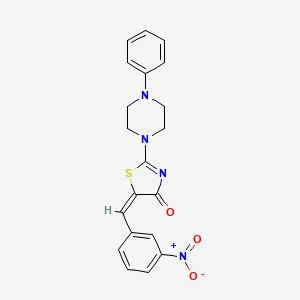

![(Z)-2-Cyano-3-[2,5-dimethyl-1-(5-morpholin-4-ylsulfonyl-2-pyrrolidin-1-ylphenyl)pyrrol-3-yl]-N-prop-2-enylprop-2-enamide](/img/structure/B2592111.png)
![6-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole](/img/structure/B2592112.png)
![3-[2-(Propan-2-yl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2592114.png)
![3-Methyl-1-[2-(pyrrolidin-1-yl)ethyl]urea](/img/structure/B2592116.png)
